molecular formula C12H13Cl2NO2 B14127307 Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate CAS No. 939758-22-2

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14127307
CAS No.: 939758-22-2
M. Wt: 274.14 g/mol
InChI Key: JWSXJOXJOYGGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 3,4-dichlorophenyl substituent at the 4-position and a methyl ester group at the 3-position. The dichlorophenyl group is commonly associated with enhanced receptor binding affinity in sigma ligands and antihistamines, while the pyrrolidine scaffold may confer conformational flexibility, influencing pharmacokinetic properties .

Properties

CAS No.

939758-22-2

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H13Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-2-3-10(13)11(14)4-7/h2-4,8-9,15H,5-6H2,1H3

InChI Key

JWSXJOXJOYGGGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Substrate Preparation and Lewis Acid Catalysis

The process begins with the synthesis of ketone precursors, such as 3-(pyrrolidin-1-ylmethyl)piperazine derivatives, which undergo reductive amination with sodium cyanoborohydride (NaBH3CN). A critical innovation is the use of titanium tetraisopropoxide (Ti(OiPr)4) as a Lewis acid, which enhances diastereoselectivity by stabilizing transition states. For example, reductive amination of ketone 9 (Figure 1) with pyrrolidine in the presence of Ti(OiPr)4 yields a 70:30 ratio of unlike-to-like diastereomers, whereas bulkier ketones (e.g., butyl- or phenyl-substituted variants) achieve selectivity up to >95:<5.

Diastereomer Separation and Carboxylation

Following reductive amination, diastereomers are separated via column chromatography. The desired (S,S)-configured intermediate is then carboxylated using methyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base. This step introduces the methyl ester moiety, yielding this compound with >98% enantiomeric excess (ee) after crystallization.

Post-Synthetic Functionalization and Purification

Deprotection and Alkylation

Post-coupling steps involve deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in DCM, followed by alkylation with 1-iodo-3-fluoropropane in acetonitrile (MeCN) with potassium carbonate (K2CO3). This sequence furnishes the final product with high purity (>99% by HPLC).

Palladium Removal and Crystallization

Residual palladium is removed via sequential treatment with ethylenediamine, activated charcoal, and dimercaptotriazine-functionalized silica. The product is isolated as an oxalate salt by crystallization in isopropyl acetate, yielding a white solid with <0.5 ppm Pd content.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Key Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Reductive Amination 85 98 >95% de Lab-scale
Suzuki Coupling 94 99 >99% ee Industrial

The Suzuki-Miyaura route offers superior scalability and enantiomeric purity, making it preferable for industrial production. In contrast, reductive amination provides greater flexibility for structural analogs but requires meticulous diastereomer separation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substituents

The 3,4-dichlorophenyl group is a recurring pharmacophore in ligands targeting sigma receptors and anti-inflammatory agents. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate Pyrrolidine 3,4-dichlorophenyl, methyl ester 274.1 (calculated) Not reported (inferred)
BD 1008 () Piperidine/ethylamine 3,4-dichlorophenyl, pyrrolidinylethyl 481.3 (dihydrobromide) Sigma receptor ligand
Compound III () Piperazine 3,4-dichlorophenyl, tolyl, isopropyl ~460 (estimated) Anti-inflammatory (ED₅₀: 15 mg/kg)
10g () Piperazine/thiazole 3,4-dichlorophenyl, ureido, ethyl ester 548.1 Not specified (high yield: 87%)

Key Observations :

  • Core Flexibility : The pyrrolidine core in the target compound likely offers greater conformational flexibility compared to the rigid piperazine/thiazole hybrid in 10g . This may influence binding kinetics to target proteins.
  • Dichlorophenyl Efficacy : The dichlorophenyl group in Compound III () enhanced anti-inflammatory activity compared to its parent molecule, suggesting a similar role in the target compound .
  • Synthetic Accessibility : The target compound’s molecular simplicity (MW ~274) may offer advantages in synthesis over bulkier analogues like BD 1008 (MW 481.3) or 10g (MW 548.1), which require multi-step functionalization .
Functional Group Comparisons
  • Ester vs. Amide Groups : The methyl ester in the target compound contrasts with the ethyl ester in 10g and the amide groups in BD 1006. Esters generally improve membrane permeability but may reduce metabolic stability compared to amides .
  • Pyrrolidine vs. Pyrrolidine’s reduced basicity might enhance central nervous system penetration .
Pharmacological Implications
  • Sigma Receptor Affinity : BD 1008 and BD 1047 () demonstrate that dichlorophenyl-substituted amines are potent sigma ligands. The target compound’s pyrrolidine ester may modulate selectivity for sigma receptor subtypes .
  • Anti-Inflammatory Potential: Compound III’s dichlorophenyl group contributed to a 40% reduction in histamine-induced edema, suggesting analogous applications for the target compound .

Biological Activity

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate, also known by its CAS number 939758-22-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2, with a molecular weight of approximately 275.14 g/mol. The compound features a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylate ester functional group.

PropertyValue
Molecular FormulaC12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2
Molecular Weight275.14 g/mol
IUPAC NameThis compound
CAS Number939758-22-2

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrrolidine Ring : The pyrrolidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Dichlorophenyl Group : This is achieved via nucleophilic substitution reactions.
  • Esterification : The final product is obtained by esterifying the carboxylic acid derivative.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds with a 3,4-dichlorophenyl substituent demonstrated enhanced anticancer activity in vitro against A549 human pulmonary cancer cells.

  • Study Findings : In one study, this compound derivatives showed a reduction in cell viability by up to 78% compared to untreated controls (p < 0.01) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Structure-dependent antimicrobial activity has been observed against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.

  • Efficacy : The presence of the dichlorophenyl group was noted to enhance the antimicrobial efficacy significantly .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may interact with receptors that modulate cellular signaling pathways associated with tumor growth and inflammation.

Case Studies and Research Findings

  • Anticancer Evaluation : In vitro studies demonstrated that this compound significantly reduced the viability of A549 cells by approximately 63% at a concentration of 50 µM .
  • Antimicrobial Testing : A series of tests indicated that derivatives exhibited varying degrees of effectiveness against common bacterial strains, with some achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Q & A

Q. What are the common synthetic routes for Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3,4-dichlorobenzaldehyde with a pyrrolidine precursor (e.g., methyl pyrrolidine-3-carboxylate) using a catalyst like palladium or copper. Solvents such as dimethylformamide (DMF) or toluene are often employed under reflux conditions .
  • Step 2: Cyclization and functionalization, where temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions.
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Yields are highly dependent on stoichiometric ratios of reactants and catalyst loadings (e.g., 5–10 mol% Pd) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the pyrrolidine ring structure and substituent positions. Key signals include the methyl ester (δ ~3.7 ppm in ¹H NMR) and aromatic protons (δ ~7.2–7.8 ppm for dichlorophenyl) .
  • Mass Spectrometry (HRMS): High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring correct molecular formula (e.g., C₁₂H₁₃Cl₂NO₂) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate stereochemical integrity?

Methodological Answer:

  • Chiral Catalysts: Use of chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) to control stereochemistry at the pyrrolidine C3 and C4 positions .
  • Chiral HPLC: Employ columns like Chiralpak® IA/IB to separate enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee >98%) .
  • X-ray Crystallography: Single-crystal analysis resolves absolute configuration, as demonstrated in structurally similar dihydropyridine derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Receptor Binding Assays: Standardize assay conditions (e.g., radioligand concentration, incubation time) to minimize variability. For example, [¹¹C]GR103545, a kappa opioid receptor ligand, requires precise PET imaging protocols to ensure reproducibility .
  • Data Normalization: Use internal controls (e.g., reference compounds with known activity) to calibrate results across labs.
  • Meta-Analysis: Cross-reference structural analogs (e.g., trifluoromethyl or bromo-substituted pyrrolidines) to identify substituent effects on activity .

Q. What strategies are effective for analyzing conformational flexibility and its impact on biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate the compound in aqueous and lipid bilayer environments to assess pyrrolidine ring puckering and dichlorophenyl orientation .
  • Structure-Activity Relationship (SAR): Compare analogs like Methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate to determine how halogen substituents influence receptor binding .

Q. How can structural modifications enhance metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the methyl ester with a trifluoromethyl group (e.g., as in PBXA3229-1) to improve metabolic resistance while maintaining lipophilicity .
  • Deuterium Labeling: Introduce deuterium at metabolically vulnerable sites (e.g., pyrrolidine C-H bonds) to slow hepatic clearance .
  • In Vitro Microsomal Assays: Test modified derivatives in liver microsomes (human/rat) to quantify half-life improvements .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in crystallographic data versus computational modeling predictions?

Methodological Answer:

  • Refinement Protocols: Reanalyze X-ray data (e.g., using SHELXL) with higher-resolution crystals (≤1.0 Å) to reduce R-factor discrepancies .
  • DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify systematic errors in force fields .

Q. What methods are recommended for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors reduce batch-to-batch variability and improve heat transfer during exothermic steps (e.g., cyclization) .
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progression in real time, enabling rapid optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.